N-(3,5-difluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(3,5-DIFLUOROPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound characterized by its unique structural components, including difluorophenyl, triazolyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIFLUOROPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include nucleophilic substitution, condensation, and cyclization reactions. The reaction conditions often involve the use of solvents such as dichloromethane, methanol, and acetonitrile, along with catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIFLUOROPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(3,5-DIFLUOROPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-DIFLUOROPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biological mechanisms and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,5-DIFLUOROPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
- **N-(3,5-DIFLUOROPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Uniqueness
The uniqueness of N-(3,5-DIFLUOROPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or selectivity in various applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C19H19F2N5O3S2 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19F2N5O3S2/c1-25-17(11-26(31(2,28)29)16-6-4-3-5-7-16)23-24-19(25)30-12-18(27)22-15-9-13(20)8-14(21)10-15/h3-10H,11-12H2,1-2H3,(H,22,27) |
InChI Key |
MJVRSIVJSHUDBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)F)F)CN(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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